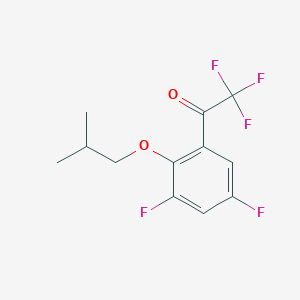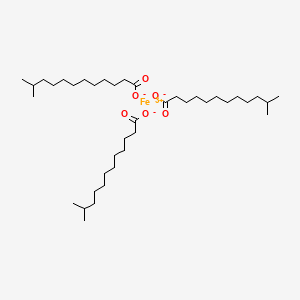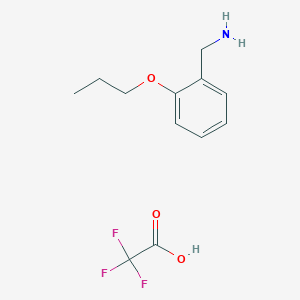![molecular formula C16H16N2O3 B12641098 Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- CAS No. 919114-07-1](/img/structure/B12641098.png)
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- is a complex organic compound with significant potential in various scientific fields. This compound features a phenol group, a nitrophenyl group, and a butenylamine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- typically involves the reaction of 4-nitrophenyl derivatives with butenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. The butenylamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-nitrophenyl: Similar structure but lacks the butenylamine moiety.
Phenol, 2-amino-4-nitrophenyl: Contains an amino group instead of the butenylamine moiety.
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-2-buten-1-yl]amino]-: Similar structure but with a different position of the double bond.
Uniqueness
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
919114-07-1 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-[[(1S)-1-(4-nitrophenyl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C16H16N2O3/c1-2-5-14(17-15-6-3-4-7-16(15)19)12-8-10-13(11-9-12)18(20)21/h2-4,6-11,14,17,19H,1,5H2/t14-/m0/s1 |
Clé InChI |
FTYTVPUQZBBYPM-AWEZNQCLSA-N |
SMILES isomérique |
C=CC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O |
SMILES canonique |
C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



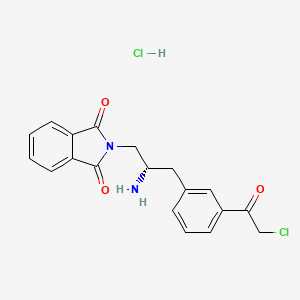
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)

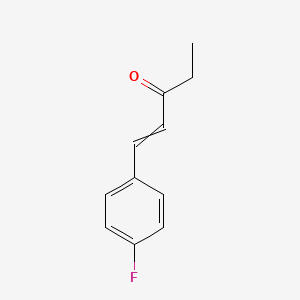
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
